Methyl methoxycarbamate

Description

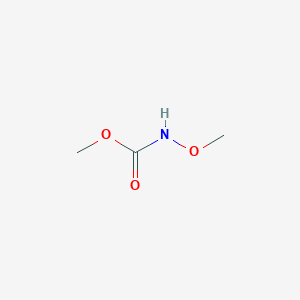

Structure

3D Structure

Properties

IUPAC Name |

methyl N-methoxycarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJOPSUEZGJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics of Methyl Methoxycarbamate Transformations

Mechanistic Investigations of Carbamate (B1207046) Formation and Conversion Reactions

The formation and conversion of methyl methoxycarbamate involve several key reaction mechanisms, including proton-catalyzed pathways, nucleophilic substitutions, and processes governed by coordination chemistry.

The synthesis of this compound can be achieved through the reaction of methyl isocyanate with methanol (B129727). While this reaction can proceed without a catalyst, it is subject to catalysis by species capable of proton transfer. The mechanism, particularly in the presence of excess alcohol, involves the formation of alcohol associates, such as dimers or trimers, which act as proton shuttles.

Quantum-chemical studies on the reaction between methyl isocyanate and methanol associates have shown that the process occurs via a concerted, asymmetric transition state. researchgate.net In this transition state, the formation of the new N-H bond is more advanced than the formation of the new C-O bond. researchgate.net The alcohol associate facilitates the proton transfer to the nitrogen atom of the isocyanate concurrently with the nucleophilic attack of an alcohol molecule on the carbonyl carbon. This cooperative mechanism lowers the activation energy compared to the reaction with a single methanol molecule. The reaction involving a linear methanol trimer has been found to be both kinetically and thermodynamically more favorable than the reaction with a cyclic trimer. researchgate.net It is suggested that in the synthesis and breakdown of carbamates formed from basic amines, proton transfer may be the rate-limiting step. researchgate.net

The general mechanism for nucleophilic attack on an isocyanate followed by proton transfer is a widely accepted pathway for carbamate formation. nih.gov Electron-withdrawing groups on the isocyanate can enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity. nih.gov

This compound is formed through a nucleophilic addition-elimination type mechanism, specifically the nucleophilic attack of methanol on methyl isocyanate. The reaction proceeds through a concerted transition state, characteristic of nucleophilic addition to a carbonyl group. core.ac.uk

Computational studies, specifically using Density Functional Theory (DFT), have elucidated the nature of this transformation. The reaction of methyl isocyanate with methanol complexes proceeds through a concerted late asymmetric transition state, which is typical for nucleophilic addition reactions. core.ac.uk

Furthermore, this compound can be synthesized from the reaction of methylamine (B109427) with dimethyl carbonate (DMC). This reaction proceeds via a nucleophilic substitution (BAc2 mechanism) where the amine attacks the carbonyl carbon of the carbonate. unlp.edu.ar In the presence of a base, this pathway is favored over potential methylation reactions. unlp.edu.ar The initially formed carbamate can then undergo further N-methylation if the reaction is protracted. unlp.edu.ar

Various metal catalysts are employed to enhance the synthesis and transformation of carbamates. Tin compounds, in particular, have been shown to be effective for transcarbamoylation reactions. For instance, tin-catalyzed transcarbamoylation of alcohols using a carbamate like phenyl carbamate proceeds efficiently. organic-chemistry.org Methyl carbamate itself has been identified as an economical and effective carbamoyl (B1232498) donor in tin-catalyzed transcarbamoylation, showcasing broad functional group tolerance. organic-chemistry.org

While a specific catalytic cycle for the tin-catalyzed synthesis of this compound is not extensively detailed in the literature, a plausible mechanism can be proposed based on related transamidation and transesterification reactions. The cycle would likely involve:

Coordination: The tin catalyst coordinates with the alcohol (e.g., methanol), increasing its nucleophilicity.

Nucleophilic Attack: The activated alcohol attacks the carbonyl carbon of the carbamoyl donor (e.g., another carbamate like phenyl carbamate or 1,3-dimethylurea).

Intermediate Formation: A tetrahedral intermediate is formed.

Product Release and Catalyst Regeneration: The leaving group departs, and the desired this compound is released, regenerating the tin catalyst.

Lead compounds, such as lead methylate, have also been used as catalysts in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N'-diphenylurea, suggesting their potential applicability in related carbamate syntheses. researchgate.net Similarly, ZnO-TiO₂ has been developed as a heterogeneous catalyst for methyl N-phenyl carbamate synthesis, where Lewis acid sites are believed to play a crucial role in activating the reactants. nih.gov

Kinetic Studies of this compound Related Processes

Kinetic studies are essential for quantifying the rates of reaction and understanding the factors that influence them, such as the role of catalysts.

The rate of carbamate formation from amines and carbon dioxide has been described by a general rate law: Rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2] researchgate.net

The first term represents the uncatalyzed reaction, while the second term accounts for the hydroxide-catalyzed pathway. researchgate.net For the formation of this compound from methyl isocyanate and methanol, the reaction is typically first order with respect to each reactant.

While specific kinetic data for this compound is sparse, studies on the analogous phenyl N-methylcarbamates provide valuable insights into the rates of hydrolysis. The table below presents experimentally determined second-order rate constants for the alkaline hydrolysis (kOH) of various substituted phenyl N-methylcarbamates.

| Substituent (X) in X-C₆H₄O(C=O)NHCH₃ | kOH (M-1s-1) at 25 °C | Hammett Constant (σ-) |

|---|---|---|

| 4-NO₂ | 15.8 | 1.25 |

| 3-NO₂ | 10.0 | 0.71 |

| 4-CN | 7.94 | 0.99 |

| 3-Cl | 1.78 | 0.37 |

| 4-Cl | 0.794 | 0.24 |

| H | 0.209 | 0.00 |

| 4-CH₃ | 0.100 | -0.14 |

Data sourced from a study on the alkaline hydrolysis of phenyl N-methylcarbamates, which serves as a model for understanding the reactivity of this compound. unlp.edu.ar

The data shows a clear trend where electron-withdrawing substituents (with more positive Hammett constants) increase the rate of hydrolysis, consistent with a mechanism where the phenolate (B1203915) leaving group departure is facilitated. unlp.edu.ar

Catalysts can significantly alter the kinetics of this compound transformations by providing lower energy reaction pathways. As mentioned, tin catalysts are effective in transcarbamoylation reactions, accelerating the rate of carbamate exchange. organic-chemistry.orgorganic-chemistry.org

Lewis acid catalysts also play a significant role. In the condensation reaction of methyl N-phenylcarbamate with formaldehyde, solid acid catalysts with Lewis acid sites of higher acid strength were found to favor the reaction. nih.gov Conversely, protic solvents like methanol were found to be detrimental to the reaction rate. nih.gov This suggests that the coordination of the carbamate to a Lewis acid site enhances its reactivity. The kinetic studies of such Lewis acid-catalyzed reactions often follow a Langmuir-Hinshelwood mechanism, where the reaction rate depends on the adsorption of reactants onto the catalyst surface.

In the synthesis of dimethyl carbonate from methyl carbamate and methanol, zinc-based catalysts have been shown to be effective. researchgate.net Kinetic experiments indicate that the reaction is first order relative to the catalyst concentration. researchgate.net The catalyst facilitates the coordination of methyl carbamate, making it more susceptible to nucleophilic attack by methanol. researchgate.net

Thermodynamic Parameters and Energetic Feasibility of Carbamate Reactions

Thermodynamic data for more complex carbamates have been determined experimentally. For example, for methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, the molar enthalpy and entropy of fusion were measured, providing critical data for understanding its phase transition thermodynamics researchgate.net. Such experimental values are crucial for validating computational models and building a comprehensive picture of the energetic landscape of carbamate reactions.

Table 1: Thermodynamic Parameters for a Related Carbamate Compound Data for Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate researchgate.net

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Molar Enthalpy of Fusion (ΔfusHm) | 26.289 ± 0.029 | kJ·mol-1 |

| Molar Entropy of Fusion (ΔfusSm) | 73.597 ± 0.070 | J·K-1·mol-1 |

| Melting Point (Tm) | 357.201 ± 0.080 | K |

| Boiling Point | 488.06 | K |

| Enthalpy of Evaporation | 81.73 | kJ·mol-1 |

Intermediate Species and Transition State Analysis in Carbamate Reactivity

The transformation of carbamates often involves several plausible reaction pathways, each characterized by distinct intermediate species and transition states. Understanding these transient structures is key to elucidating the reaction mechanism. The synthesis of methyl N-phenylcarbamate (MPC) from aniline (B41778), urea, and methanol, for example, highlights several potential intermediates depending on the reaction conditions researchgate.net.

In the absence of a catalyst, thermodynamic analysis suggests the reaction proceeds via a phenylurea intermediate. However, when a γ-Al2O3 catalyst is introduced, the reaction path changes, favoring a methyl carbamate intermediate researchgate.net. This demonstrates that catalysts can alter the energy landscape, stabilizing certain transition states and promoting pathways through different intermediate species. Other conjectured intermediates in similar syntheses include dimethyl carbonate, 1-phenyl biuret, and diphenylurea researchgate.net.

Computational methods, such as metadynamics simulations, are powerful tools for analyzing these complex reaction coordinates. These simulations can map the free energy surface of a reaction, identifying the lowest energy reactant states, the highest energy transition states, and the product states cardiff.ac.uk. By calculating the free energy of activation for both forward and reverse reactions, researchers can determine the kinetic feasibility of proposed pathways. For example, metadynamics can help confirm whether a mechanism is concerted or stepwise by analyzing the presence or absence of stable intermediates cardiff.ac.uk.

The analysis of potential energy curves and frontier molecular orbitals provides further quantum chemical insights into reaction feasibility. Such studies on related carbamate reactions have shown that processes like intramolecular proton transfer are often not viable in the ground state but can become possible in excited electronic states (excited-state intramolecular proton transfer, or ESIPT) researchgate.net. This highlights the importance of considering the electronic state when analyzing reaction intermediates and transition states.

Table 2: Potential Intermediates in Carbamate Synthesis Reactions researchgate.net

| Intermediate Species | Associated Reaction Pathway Condition |

|---|---|

| Phenylurea | Major pathway in non-catalytic synthesis |

| Methyl carbamate | Major pathway in the presence of γ-Al2O3 catalyst |

| Dimethyl carbonate | Plausible alternative pathway |

| 1-Phenyl biuret | Plausible alternative pathway |

| Diphenylurea | Plausible alternative pathway |

Theoretical and Computational Chemistry of Methyl Methoxycarbamate Systems

Quantum Chemical Calculations on Carbamate (B1207046) Structures and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of carbamate systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a widely used method for studying carbamate systems due to its favorable balance of computational cost and accuracy. DFT studies have provided significant insights into the mechanisms of carbamate formation, particularly in the context of CO2 capture by amines.

Research on the reaction between CO2 and amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) has utilized DFT calculations to explore the mechanism of carbamate formation. These studies highlight the critical role of solvent molecules, such as water, which can act as a base and facilitate the reaction, leading to the formation of stable intermediates researchgate.net. DFT calculations in both gas and aqueous solution phases have shown that the presence of a solvent is crucial for the reaction to proceed researchgate.net. The potential energy profile of the reaction changes significantly with the inclusion of solvent effects, pointing to a single-step, third-order reaction as the most probable mechanism researchgate.netepa.gov.

Furthermore, DFT has been employed to model the carboxylation of anilines to form carbamates. For instance, calculations using the PBE0-D3BJ functional with an implicit solvent model (IEFPCM) for DMSO were performed to evaluate reaction pathways rsc.org. These studies computed the activation barriers for the reaction, finding that the direct attack of an aniline (B41778) on free CO2 has a barrier of around 20 kcal/mol, but the resulting protonated carbamate intermediate is highly endergonic, making this pathway unlikely rsc.org. This demonstrates DFT's utility in discerning between different possible reaction mechanisms.

The conformational landscape of carbamate-containing molecules has also been explored using DFT. For a Boc-carbamate monomer, DFT calculations at the B3LYP-D3/6-311g++(d,p) level with a Polarizable Continuum Model (PCM) for chloroform (B151607) were used to determine the relative Gibbs free energies of various conformers nih.gov. These theoretical investigations provide quantitative information that complements experimental findings about the structural landscape of carbamates in solution nih.gov.

Table 1: Comparison of DFT Functionals and Basis Sets in Carbamate Studies

| Study Subject | DFT Functional | Basis Set | Solvent Model | Key Finding |

|---|---|---|---|---|

| CO2 + AMP Reaction researchgate.net | Not Specified | DNP | COSMO | Water plays a crucial role as a basic reactant. |

| Carboxylation of 4-nitroaniline (B120555) rsc.org | PBE0-D3BJ | Not Specified | IEFPCM (DMSO) | Direct reaction with CO2 is unlikely due to a high-energy intermediate. |

| Boc-carbamate Monomer nih.gov | B3LYP-D3 | 6-311g++(d,p) | PCM (Chloroform) | Quantitative analysis of the conformational landscape in solution. |

High-level ab initio calculations, which are based on first principles without empirical parameterization, provide benchmark data for molecular geometry and electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory offer higher accuracy than standard DFT methods, albeit at a greater computational expense.

Studies on simple carbamates like methyl carbamate and its N-substituted derivatives have employed ab initio Self-Consistent Field (SCF) calculations with various basis sets (MINI-1, 3-21G, and 6-31G) to optimize molecular geometries usu.edu. The 3-21G and 6-31G basis sets were found to yield geometries in best agreement with experimental data usu.edu. These calculations also determined the energy barriers for rotation around the C-N bond. At the MP2/6-31G//6-31G level, these rotational barriers were calculated to be in the range of 80–90 kJ mol⁻¹ usu.edu.

Ab initio molecular orbital calculations have also been instrumental in understanding the direct interconversion between carbamates and bicarbonates in aqueous amine solutions, a key process in CO2 capture technologies. nih.gov. These calculations, combined with the Polarizable Continuum Model (PCM), have been used to evaluate reaction pathways for the hydrolysis of monoethanolamine (MEA) carbamate nih.gov. The studies predicted large activation energies (around 36 kcal/mol) for neutral hydrolysis, suggesting this pathway is inefficient nih.gov. A more favorable pathway was proposed involving proton transfer from protonated MEA to the carbamate, followed by nucleophilic addition of a hydroxide (B78521) ion to the resulting carbamic acid nih.gov.

The equilibrium geometry of the isolated methyl carbamate molecule has been investigated through theoretical studies which determined that the Z conformer is significantly more stable than the E conformer by at least 19 kJ mol⁻¹ epa.gov. This finding was supported by vapor-phase infrared spectroscopy epa.gov.

Molecular Dynamics Simulations of Carbamate-Related Interactions

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed information about the interactions between molecules, conformational changes, and dynamic processes.

MD simulations have been used to investigate the stability of carbamate adducts in biological systems, such as their binding to glutamate (B1630785) receptors nih.gov. Using force fields like OPLS-AA, simulations lasting 100 ns have shown that carbamate adducts of β-N-methylamino-l-alanine (BMAA) remain stable in the receptor's binding pocket, in contrast to BMAA itself nih.gov. These simulations reveal key interactions, such as salt bridges and ion-dipole interactions, that contribute to the stability of the carbamate-receptor complex nih.gov.

Ab initio molecular dynamics (AIMD) simulations have been performed on the aqueous intermediates involved in the reaction of CO2 with amines nih.govresearchgate.net. These simulations, which can run for over 200 ps, have provided unprecedented insights, such as the spontaneous deprotonation of carbamate zwitterions by bulk water nih.govresearchgate.net. The simulations also observed the formation of carbamic acid structures through Grotthuss-style proton transfer pathways involving water molecules and carbamate anions as intermediates nih.govresearchgate.net.

Classical MD simulations have also been used to compare the behavior of different carbamate molecules during the regeneration process in amine-based CO2 capture aidic.it. By analyzing the inter- and intra-molecular interactions, these simulations showed that carbamates of 2-amino-2-methyl-1-propanol (AMP) and piperazine (B1678402) (PZ) have stronger repulsive interactions compared to monoethanolamine (MEA) carbamate, suggesting they can release CO2 more easily aidic.it.

Computational Analysis of Reaction Pathways and Energy Profiles

A primary goal of computational chemistry is to map the entire reaction pathway from reactants to products, identifying transition states and intermediates along the way. This provides a detailed energy profile of the reaction, including activation energies and reaction enthalpies.

Quantum chemical methods have also been used to calculate the activation energies for the reactions of various substituted monoethanolamines with CO2 researchgate.net. The results indicated that the formation of carbamates is the most favorable pathway among the products considered. A linear correlation was found between the activation energies and the pKa of the amines, highlighting the importance of amine basicity in the reaction kinetics researchgate.net.

Table 2: Calculated Energies for Carbamate Reaction Pathways

| Reaction System | Computational Method | Calculated Energy | Energy Type |

|---|---|---|---|

| Pd-Catalyzed Carbamate Formation mdpi.com | B3LYP/6-311G* | -238.7 kcal/mol | Net Reaction Energy |

| MEA Carbamate Neutral Hydrolysis nih.gov | Ab initio + PCM | ~36 kcal/mol | Activation Energy |

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions wikipedia.orgresearchgate.net. It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) located at the saddle point of a potential energy surface wikipedia.org. The rate constant is then determined by the free energy barrier of the reaction researchgate.netlibretexts.org.

Solvent can have a profound impact on chemical reactions, stabilizing or destabilizing reactants, intermediates, and transition states. Computational models account for these effects using either implicit or explicit solvent models wikipedia.org.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant nih.govnih.govwikipedia.orgnih.gov. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, DFT calculations on the reaction of CO2 with amines showed that the relative energies of optimized structures were lower in methanol (B129727) than in water, indicating that intermediates are more stable in the non-aqueous solvent researchgate.net. The inclusion of a continuum model is often essential for obtaining results that are consistent with experimental observations in solution epa.govnih.gov.

Explicit solvent models involve including a number of individual solvent molecules in the calculation wikipedia.org. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In modeling the attack of an aniline on CO2, an explicit DMSO solvent molecule was required to stabilize the transition state rsc.org. Similarly, MD simulations inherently use an explicit model, allowing for the investigation of dynamic solvent effects, such as the role of water in Grotthuss-style proton shuttling during carbamic acid formation nih.govresearchgate.netresearchgate.net.

Conformational Analysis and Anionic Species of Methyl Methoxycarbamate Analogues

Computational studies focusing specifically on the conformational analysis of this compound are not extensively available in the reviewed literature. However, the conformational preferences of carbamates are generally dictated by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a planar character to the N-C(O)O linkage. For analogous carbamate systems, theoretical calculations using methods such as MP2, B3LYP, and B971 with cc-pVDZ basis sets have been employed to determine the energy differences between various conformers. The analysis of the potential energy surface for these molecules often reveals the presence of multiple stable rotamers.

The study of anionic species of carbamates is crucial in understanding their reactivity, particularly in contexts like carbon dioxide capture. Carbamate anions are readily formed from the reaction of amines with CO2. The stability and dissociation of these anions can be investigated using techniques like tandem mass spectrometry and computational methods at levels such as M06-2X/6-311++G(d,p). For carbamate anions derived from various amines, characteristic fragmentation patterns include the loss of CO2 (decarboxylation), and the formation of fragments like NCO⁻ and CN⁻. While direct computational analysis of the this compound anion is not detailed in the available literature, it is expected to exhibit similar characteristic fragmentation pathways. The formation of an anion could occur through the deprotonation of the nitrogen atom, leading to a species that can be stabilized by resonance.

Dissociation Chemistry of Ionized Methyl Carbamate and Its Isomers

The dissociation chemistry of ionized methyl carbamate (NH₂(CO)OCH₃•⁺), an isomer of this compound, has been a subject of detailed computational and experimental studies. These investigations have revealed complex rearrangement and dissociation pathways.

Early studies proposed that low-energy ionized methyl carbamate (MC-1) rearranges into distonic ions (NH₂C(OH)OCH₂•⁺) and hydrogen-bridged radical cations ([NH₂C=O--H--OCH₂]•⁺, denoted as MC-5) before undergoing fragmentation to lose a formyl radical (HCO•) and carbon monoxide (CO) nih.gov. More recent research, combining theoretical calculations and tandem mass spectrometry experiments, has refined this understanding. It has been established that the hydrogen-bridged radical cation MC-5 is a key intermediate in the dissociation of low-energy MC-1 ions nih.govmcmaster.ca.

The generation of MC-5 ions can be achieved independently through the decarbonylation of ionized methyl oxamate (B1226882) (NH₂COCOOCH₃•⁺), allowing for a more detailed examination of its dissociation behavior nih.govmcmaster.ca. A significant finding is that the subsequent loss of the formyl radical (HCO•) from MC-5 does not occur through a simple cleavage. Instead, it proceeds via a mechanism involving proton-transport catalysis (PTC) nih.govmcmaster.caresearchgate.net. In this mechanism, a component of the ion facilitates the transfer of a proton, leading to isomerization and subsequent dissociation. This catalytic role is a fundamental aspect of the isomerization and fragmentation of these ions.

The dissociation behavior of isotopologues, such as the deuterated analogue [ND₂C=O--D--OCH₂]•⁺, further supports the proposed PTC mechanism nih.gov. The study of such systems provides crucial insights into the intricate dynamics of ion dissociation in the gas phase.

| Ion/Intermediate | Formula | Role in Dissociation |

| Ionized Methyl Carbamate (MC-1) | NH₂(CO)OCH₃•⁺ | Initial reactant ion |

| Distonic Ion | NH₂C(OH)OCH₂•⁺ | Rearrangement intermediate |

| Hydrogen-Bridged Radical Cation (MC-5) | [NH₂C=O--H--OCH₂]•⁺ | Key intermediate leading to fragmentation |

| Formyl Radical | HCO• | Neutral fragment lost during dissociation |

| Carbon Monoxide | CO | Neutral fragment lost during dissociation |

Derivatives and Functionalization of Methyl Methoxycarbamate Structures

Synthesis and Characterization of Substituted Methyl Carbamates

The synthesis of substituted methyl carbamates allows for the introduction of a wide array of functional groups, leading to compounds with tailored properties. Various synthetic methodologies have been developed to achieve N-substitution, incorporate organosilicon moieties, and introduce bulky groups like the fluorenyl methyl moiety.

N-substituted carbamates are a significant class of organic compounds with applications ranging from pharmaceuticals to agrochemicals nih.gov. Their synthesis can be achieved through several routes, including the reaction of amines with methyl chloroformate or dimethyl carbonate wikipedia.org. The carbamate (B1207046) moiety is a key structural feature in many therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate nih.govnih.gov.

One common method for the synthesis of N-substituted methyl carbamates involves the Hofmann rearrangement of amides in the presence of methanol (B129727) nih.gov. This reaction proceeds through an isocyanate intermediate, which is then trapped by methanol to yield the corresponding methyl carbamate nih.gov. For instance, the reaction of primary amides with sodium hypochlorite and a solid-supported base like KF/Al2O3 in methanol provides a convenient route to methyl carbamates nih.gov.

The reactivity of the amine plays a crucial role in the synthesis of N-substituted carbamates. The basicity of the reacting urea, for example, has been shown to be a vital factor in the catalytic activity for carbamate synthesis via transfunctionalization nih.gov.

Table 1: Examples of N-Substituted Methyl Carbamate Derivatives and their Synthetic Methods

| Derivative | Synthetic Method | Precursors | Reference |

| Methyl N-(4-nitrophenyl)carbamate | Reaction with methyl chloroformate | 4-nitroaniline (B120555) | nih.gov |

| Aminocarb | Reaction with methyl isocyanate | 4-(dimethylamino)-3-methylphenol | nih.gov |

| Methyl N-phenylcarbamate | Reaction of aniline (B41778) with dimethyl carbonate | Aniline, Dimethyl carbonate |

The incorporation of organosilicon moieties into carbamate structures can significantly alter their properties, leading to applications in materials science and as intermediates in organic synthesis. These compounds can be synthesized by reacting aminosilanes with sources of the carbamate functionality.

A notable example is the synthesis of methyl N-[[(dimethoxy)(methyl)silyl]methyl]carbamate. This compound can be prepared by the reaction of aminomethylmethyldimethoxysilane with dimethyl carbonate in the presence of a sodium methoxide catalyst. The reaction is typically carried out at elevated temperatures and results in high yields of the desired organosilicon-containing carbamate. This derivative finds use as a coating additive.

The reactivity of these compounds is influenced by the proximity of the nitrogen atom to the silicon atom, which can lead to enhanced reactivity towards moisture. This property is particularly useful in applications such as moisture-curing adhesive and sealant formulations.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis. Fluorenyl methyl lysine carbamate derivatives are therefore important intermediates in the synthesis of peptides and other complex molecules.

The synthesis of these derivatives typically involves the reaction of the lysine amino acid with a fluorenylmethoxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable under acidic conditions but can be readily cleaved by mild bases, such as piperidine, allowing for orthogonal protection strategies in multi-step syntheses.

The introduction of the bulky Fmoc group can influence the reaction kinetics. For instance, the polymerization of Nε-Fmoc-l-Lysine NCA is slower than that of the Boc-protected analogue due to the steric hindrance of the Fmoc group.

Methyl Methoxycarbamate as a Building Block in Complex Chemical Synthesis

Methyl carbamate and its derivatives, such as this compound, are versatile building blocks in multi-step organic synthesis vapourtec.comyoutube.com. They can serve as precursors to a variety of functional groups and are utilized in the construction of complex molecular architectures researchgate.net. The carbamate group can act as a directing group in metalation reactions, enabling regioselective functionalization of aromatic rings nih.govacs.orgresearchgate.net.

The O-carbamate group is particularly effective as a directed metalation group (DMG), facilitating ortho-lithiation of aromatic substrates nih.govacs.orgresearchgate.net. This strategy has been employed in the synthesis of a wide range of substituted aromatic compounds. For example, the O-carbamate of a phenol can be deprotonated at the ortho position using a strong base like s-butyllithium, and the resulting organolithium species can be quenched with various electrophiles to introduce new substituents nih.gov.

Furthermore, carbamates can be transformed into other functional groups. For example, multistep solid-state organic synthesis has been demonstrated where an imine-linked covalent organic framework (COF) was converted into a carbamate-linked framework through a series of post-synthetic modifications berkeley.edu. This highlights the potential of using the carbamate linkage as a robust and versatile connection in the synthesis of extended solid-state materials berkeley.edu.

Post-Synthetic Modifications and Strategies for Carbamate Functionalization

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into existing molecules or materials without altering their core structure. While much of the research on PSM has focused on metal-organic frameworks (MOFs), the principles can be applied to the functionalization of carbamate-containing molecules.

One approach to carbamate functionalization is through the modification of pendant groups attached to the carbamate nitrogen or oxygen. For instance, if a carbamate derivative contains a reactive functional group, such as an amine or a carboxylic acid, this group can be further elaborated through standard organic transformations.

Another strategy involves the cleavage and re-formation of the carbamate bond. For example, a carbamate can be cleaved under specific conditions to reveal a free amine, which can then be reacted with a different electrophile to form a new carbamate or another functional group. This approach is particularly useful in the context of protecting group chemistry, where the carbamate serves as a temporary masking group for an amine researchgate.net.

In the context of metal carbamates, post-functionalization can involve the replacement of residual carbamate ligands with other ligands, such as chiral β-diketonates, to introduce new properties like chiroptical luminescence mdpi.com.

Supramolecular Chemistry and Intermolecular Interactions of Carbamate Derivatives

The carbamate functionality plays a significant role in directing the supramolecular assembly of molecules in the solid state through various non-covalent interactions, most notably hydrogen bonding nih.govnih.govproquest.comresearchgate.net. The N-H group of the carbamate is an effective hydrogen bond donor, while the carbonyl oxygen is a proficient hydrogen bond acceptor nih.govnih.govproquest.comresearchgate.net.

In the crystal structures of many N-substituted methyl carbamates, intermolecular N-H···O hydrogen bonds are a recurring motif, often leading to the formation of one-dimensional chains or tapes of molecules nih.gov. For example, in the crystal structure of methyl N-(4-nitrophenyl)carbamate, molecules are linked into chains along the b-axis by N-H···O hydrogen bonds nih.gov. These chains can then be further organized into sheets through weaker C-H···O interactions nih.gov.

Hydrogen Bonding Networks in Carbamate Structures

The carbamate functional group is an excellent participant in hydrogen bonding, acting as both a hydrogen bond donor through its N-H group and an acceptor via its carbonyl (C=O) and ester (C-O-R) oxygen atoms. acs.orgnih.gov This dual capability allows for the formation of extensive and predictable hydrogen-bonding networks, which are fundamental to the crystal engineering of these compounds. mdpi.com

In the solid state, carbamate derivatives frequently assemble into well-defined supramolecular structures such as chains, dimers, or sheets. researchgate.netnih.gov The most common motif involves the amide N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This N-H⋯O=C interaction is a robust and highly directional bond that often leads to the formation of infinite one-dimensional chains. researchgate.net For instance, crystal structure analyses of various N-aryl and N-alkyl carbamates reveal the prevalence of these chain formations, where molecules are linked in a head-to-tail fashion. researchgate.netnih.gov

Beyond the primary N-H⋯O interaction, weaker C-H⋯O hydrogen bonds can also play a significant role in stabilizing the crystal packing. These interactions, involving methyl or methylene groups adjacent to the carbamate moiety, provide additional links between the primary chains, contributing to the formation of more complex three-dimensional networks.

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif | Significance |

|---|---|---|---|---|

| Strong | Amide (N-H) | Carbonyl Oxygen (C=O) | Infinite Chains, Dimers | Primary interaction governing crystal packing. researchgate.net |

| Weak | Alkyl (C-H) | Carbonyl or Ester Oxygen (O) | Cross-linking between chains | Contributes to the stability of the 3D crystal lattice. |

| Intramolecular | Amide (N-H) | Nearby Oxygen or Nitrogen | Ring formation within a molecule | Influences molecular conformation. uobasrah.edu.iq |

Analysis of Electrostatic and Dispersion Interactions

Electrostatic Interactions: The distribution of electron density in a molecule can be visualized using Molecular Electrostatic Potential (MEP) analysis. researchgate.netresearchgate.net In carbamates, MEP maps typically show a negative potential (electron-rich region) around the carbonyl oxygen and a positive potential (electron-deficient region) near the amide hydrogen. This charge distribution underpins the strong N-H⋯O hydrogen bonds discussed previously. The delocalization of the nitrogen's lone pair of electrons into the carbonyl group creates a resonance structure that enhances this polarity and contributes to the chemical stability of the carbamate bond. nih.gov Computational tools can analyze and compare MEP distributions to understand and predict how molecules will interact. nih.govnih.gov

Dispersion Interactions (van der Waals Forces): These are weaker, non-directional forces arising from temporary fluctuations in electron density, but their cumulative effect is significant in densely packed molecular crystals. britannica.comderpharmachemica.com Dispersion forces, also known as London forces, are the primary attractive force between nonpolar parts of the molecules, such as alkyl chains or aromatic rings attached to the carbamate core. stanford.edu In the absence of strong directional interactions like hydrogen bonds, these forces dictate the molecular packing. Even in structures dominated by hydrogen bonding, dispersion forces play a critical role in filling the space efficiently and maximizing intermolecular contacts, thereby contributing substantially to the lattice energy. Detailed analysis of crystal structures often reveals numerous C-H⋯H-C contacts at or near the sum of their van der Waals radii, highlighting the importance of these interactions. Adsorption on a surface can significantly strengthen van der Waals forces, an effect demonstrated by density functional theory simulations. nih.gov

| Interaction Type | Origin | Characteristics | Role in Carbamate Structures |

|---|---|---|---|

| Electrostatic (Dipole-Dipole) | Permanent charge separation in the carbamate group (C=O, N-C bonds). nih.gov | Directional, strength depends on dipole moments and orientation. | Governs the orientation of polar groups and reinforces hydrogen bond networks. |

| Dispersion (van der Waals) | Temporary, induced dipoles from electron cloud fluctuations. britannica.com | Non-directional, attractive, increases with molecular size/surface area. | Crucial for overall crystal packing, especially involving nonpolar moieties. stanford.edu |

Applications and Advanced Materials Research Involving Methyl Methoxycarbamate

Methyl Carbamate (B1207046) as a Precursor for Dimethyl Carbonate (DMC) Synthesis

Methyl carbamate serves as a crucial intermediate in the synthesis of dimethyl carbonate (DMC), a green chemical with wide industrial applications. google.comgoogle.com The synthesis can be carried out using methanol (B129727) and urea, with or without a catalyst, to first produce methyl carbamate. google.comgoogleapis.com Subsequently, DMC is synthesized from methyl carbamate and methanol in the presence of a catalyst. google.com

The process can be optimized by using stripping inert gas or superheated vapors in a packed bed or bubble column reactor. google.comgoogle.com This technique helps to remove ammonia and/or DMC from the reaction mixture, which can significantly increase the process efficiency. google.comgoogleapis.com For the initial conversion of urea to methyl carbamate, a catalyst is not always necessary, and stripping with an inert gas or superheated methanol can achieve high conversion and selectivity. google.comgoogleapis.com

Research has shown that the synthesis of DMC from methyl carbamate and methanol can be effectively carried out in a fixed-bed reactor to minimize unfavorable thermodynamic equilibrium and side reactions. researchgate.net Using a ZnO-Al2O3 catalyst, a maximum DMC yield of approximately 73% has been achieved. researchgate.net In batch processes, the DMC yield is typically lower, often below 35%. researchgate.net

Table 1: DMC Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Overall Urea Conversion Rate | 96-98% | google.comgoogleapis.com |

| Selectivity towards Methyl Carbamate (MC) | 85-99% | google.comgoogleapis.com |

| Selectivity towards Dimethyl Carbonate (DMC) | 35-75% | google.comgoogleapis.com |

| Maximum DMC Yield (Fixed-Bed Reactor) | ~73% | researchgate.net |

| Typical DMC Yield (Batch Process) | <35% | researchgate.net |

Integration into Polymer Chemistry and Polyurea Production

Carbamates are fundamental building blocks in polymer chemistry, particularly in the production of polyurethanes. wikipedia.orgrsc.org Polyurethanes are polymers that contain multiple carbamate groups within their structure. wikipedia.org The formation of urethanes, which are the repeating units in polyurethanes, typically involves the reaction of an alcohol with an isocyanate. wikipedia.org However, non-isocyanate routes to polyurethanes often involve the formation of carbamates. wikipedia.org

Methyl carbamate can be used to create polycarbamates by reacting it with a polyol. ebrary.net These polycarbamates can then react with a polyaldehyde to form a cross-linked polyurethane structure. ebrary.net This reaction can proceed at room temperature, making it a potential alternative to some isocyanate-based products. ebrary.net

Chemical Modification of Biopolymers with Methyl Carbamate

The chemical modification of biopolymers is a significant area of research aimed at enhancing their properties for various applications. researchgate.net Carbamate formation is one of the common chemical reactions used for modifying biopolymers. nih.gov This involves the reaction of hydroxyl groups on the biopolymer with a carbamate-forming reagent. nih.gov

Synthesis and Properties of Cellulose (B213188) Methyl Carbamate

Cellulose, a widely available biopolymer, can be chemically modified to produce cellulose carbamate and its derivatives. rsc.orgvtt.fi Cellulose methyl carbamate (CMeC) can be synthesized using a reactive deep eutectic solvent (DES) based on dimethylurea and ZnCl2 under solvent-free conditions at elevated temperatures. nih.gov This method has been shown to successfully introduce methyl carbamate groups onto the cellulose backbone, resulting in a degree of substitution (DS) of 0.17 after 3 hours of reaction at 150 °C. nih.gov The resulting CMeC exhibits good solubility in a 3% NaOH solution after a freeze-thawing process, a significant improvement over the insolubility of the original cellulose fibers. nih.gov

The synthesis of cellulose carbamate can also be achieved through the reaction of cellulose pulp with urea in a high-boiling aprotic and polar solvent like N-methyl-2-pyrrolidone (NMP). semanticscholar.org This method can yield cellulose carbamate with nitrogen content between 1.21% and 3.29%. semanticscholar.org The resulting cellulose carbamate has reduced crystallinity and thermal decomposition temperature and shows good solubility in aqueous alkali solutions, making it suitable for producing fibers. semanticscholar.org

Table 2: Properties of Modified Cellulose

| Modification Method | Degree of Substitution (DS) / Nitrogen Content | Key Property Change | Source |

|---|---|---|---|

| Reactive Deep Eutectic Solvent (Dimethylurea/ZnCl2) | DS of 0.17 | Good solubility in 3% NaOH solution | nih.gov |

| Urea in N-methyl-2-pyrrolidone (NMP) | 1.21% - 3.29% Nitrogen | Reduced crystallinity and thermal decomposition temperature, good solubility in aqueous alkali | semanticscholar.org |

Utilization of Carbamates in Textile Finishing Processes

Carbamates, including methyl carbamate, are used in the textile industry as reactive intermediates for finishing agents. wikipedia.org They are employed in the manufacture of dimethylol methyl carbamate-based resins, which are applied to polyester-cotton blend fabrics as durable-press finishes. wikipedia.org These finishes impart several desirable properties to the fabric, including good crease-angle retention, resistance to acid souring in commercial laundries, no chlorine retention, and flame-retardant properties. wikipedia.org

A formaldehyde-free finishing agent for cellulosic fabrics can be prepared from the reaction of methyl carbamate and glutaraldehyde. google.com This product, when applied to fabric with an acidic metallic salt catalyst and heated, imparts increased wrinkle-resistance and durable-press properties. google.com The treated fabric does not release formaldehyde. google.com

Research into Carbamate Derivatives for Agrochemistry (General Research Focus)

Carbamate derivatives are widely represented in agricultural chemicals, serving as pesticides, fungicides, and herbicides. nih.govacs.org N-methyl carbamates, in particular, are extensively used as insecticides due to their anticholinesterase activity without a cumulative effect. wikipedia.org The carbamate functional group is a key structural feature in many commercial fungicides. mdpi.com

The research in this area focuses on synthesizing new carbamate derivatives with enhanced pesticidal activity and lower toxicity. researchgate.net For instance, novel N-aryl carbamate derivatives have been synthesized and evaluated for their fungicidal activity against various plant fungal pathogens, with many showing good inhibitory rates in vitro. mdpi.com The degradation of carbamates in the environment is relatively rapid, which minimizes residue problems, making them a focus for the development of environmentally friendly pesticides. mdpi.com

Development of Carbamate-Based Materials with Enhanced Properties

The stable structure and versatile chemistry of carbamates allow for the development of materials with a wide range of enhanced properties. researchgate.net The ability to modify the substituents on the carbamate group enables the fine-tuning of biological and pharmacokinetic properties, as well as stability. nih.gov

In materials science, carbamate-based chemistry is being explored for applications such as non-isocyanate polyurethane foams. rsc.org These materials can be prepared from carbonyldiimidazole-derived monomers, which undergo thermal decarboxylation to produce an in-situ blowing agent (carbon dioxide), resulting in a microcellular foam with concurrent crosslinking. rsc.org This approach allows for the synthesis of both rigid and flexible foams with glass transition temperatures ranging from 0 to 120 °C. rsc.org

Furthermore, methyl carbamate has been used in the formulation of a hydrated eutectic electrolyte for high-performance aluminum-ion batteries. acs.org An electrolyte composed of Al(ClO4)3·9H2O and methyl carbamate in a 1:4 molar ratio creates a water-deficient, weakly solvated structure that promotes homogeneous aluminum deposition and stripping, enhancing the stability and performance of the battery over a wide temperature range. acs.org

Analytical Methodologies for Methyl Methoxycarbamate Research

Spectroscopic Techniques in Carbamate (B1207046) Analysis

Spectroscopy is a cornerstone in the study of carbamates, offering detailed information about molecular structure and bonding.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carbamates like methyl methoxycarbamate, the IR spectrum exhibits characteristic absorption bands that confirm its structure. Key vibrational modes for carbamates include N-H stretching, C=O (carbonyl) stretching, and C-N stretching rsc.org.

C=O Stretching: A strong absorption band, typically found in the region of 1690-1745 cm⁻¹, is indicative of the carbonyl group in the carbamate moiety rsc.org.

C-N Stretching: The stretching vibration of the C-N bond usually appears around 1350 cm⁻¹ rsc.org.

O-C-O Stretching: The ester component of the carbamate will show characteristic C-O stretching bands.

Methoxy (B1213986) Group Vibration: Methoxy compounds typically display a weak band in the 2860–2800 cm⁻¹ range, which is diagnostic for the methoxyl group semanticscholar.org.

These specific absorption frequencies allow for the confirmation of the carbamate functional group and the presence of the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement and electronic environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For methyl N-methoxy-N-methylcarbamate, the expected signals would correspond to the different methyl groups.

In a study of ortho-substituted N-methoxy-N-methyl benzamides, the ¹H NMR signals for the N-methyl and O-methyl groups appeared as sharp singlets for meta- and para-isomers, but as broad humps at room temperature for the ortho-isomer due to restricted rotation and the presence of rotamers . While specific experimental data for this compound is not detailed in the provided results, the principles of NMR analysis of related compounds suggest that distinct signals for the N-methyl, O-methyl (from the methoxy group), and O-methyl (from the ester group) protons would be expected, with their chemical shifts providing confirmation of the molecular structure rsc.org.

| Spectroscopic Data for Carbamate Structures | |

| Technique | Characteristic Feature/Region |

| Infrared (IR) | C=O Stretch: ~1690-1745 cm⁻¹ |

| C-N Stretch: ~1350 cm⁻¹ | |

| Methoxy C-H Stretch: ~2800-2860 cm⁻¹ | |

| ¹H NMR | Distinct signals for different methyl groups (N-CH₃, O-CH₃) |

| ¹³C NMR | Resonances for carbonyl carbon and methyl carbons |

Mass Spectrometry for Investigating Ionized Carbamate Species

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization wikipedia.org. This information is invaluable for confirming the compound's identity and for structural analysis. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron impact (EI), causing it to fragment into smaller, charged pieces.

The fragmentation of the molecular ion (M⁺) provides a unique fingerprint. Common fragmentation patterns for esters and amides involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) wikipedia.orglibretexts.orgchemguide.co.uk. For this compound (C₄H₉NO₃, molecular weight: 119.12 g/mol ) nih.gov, one could anticipate key fragmentation pathways:

Loss of a methoxy radical (•OCH₃) from the ester side.

Loss of a methyl radical (•CH₃).

Cleavage of the N-O bond.

The resulting mass-to-charge (m/z) ratios of these fragments help to piece together the original structure. For instance, the PubChem database entry for methyl methoxy(methyl)carbamate lists a GC-MS spectrum with prominent peaks that can be analyzed to deduce these fragmentation pathways nih.gov.

| Anticipated Mass Spec Fragments for this compound (MW=119.1) | |

| Fragmentation Process | Expected m/z of Fragment Ion |

| Loss of •CH₃ (methyl) | 104 |

| Loss of •OCH₃ (methoxy) | 88 |

| Loss of •COOCH₃ (methoxycarbonyl) | 60 |

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence Spectroscopy is a highly sensitive technique used to study molecular interactions and for quantitative analysis, particularly of carbamate pesticides in environmental samples leidenuniv.nlnih.gov. While many simple carbamates are not naturally fluorescent, they can be analyzed using fluorescence detection after a chemical derivatization step leidenuniv.nl.

A widely used method, especially in conjunction with liquid chromatography, involves post-column derivatization. The carbamate is first hydrolyzed (often with sodium hydroxide) to yield methylamine (B109427). This product then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative s4science.atepa.gov. The intensity of the fluorescence is directly proportional to the concentration of the original carbamate.

This technique offers excellent sensitivity and selectivity, making it ideal for trace analysis epa.gov. The excitation and emission wavelengths are specific to the fluorescent derivative, minimizing interference from other compounds in the sample matrix.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for the analysis of N-methylcarbamates nih.gov. It is extensively used to monitor the progress of reactions that synthesize this compound and to determine the purity of the final product.

The standard approach involves a reversed-phase column, typically a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity epa.govnih.gov. A mobile phase consisting of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used s4science.at.

For detection, UV absorbance can be used, but for higher sensitivity and selectivity, it is often coupled with the post-column derivatization and fluorescence detection described previously s4science.atepa.gov. This HPLC-fluorescence setup is the basis for official methods for carbamate analysis, such as U.S. EPA Method 531.1 s4science.at. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration.

| Typical HPLC Parameters for Carbamate Analysis | |

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient |

| Detection | Fluorescence (with post-column derivatization) |

| Derivatizing Agents | o-Phthalaldehyde (OPA) and 2-Mercaptoethanol |

| Excitation/Emission λ | e.g., 330 nm / 465 nm |

Crystallographic Analysis of Methyl Carbamate Structures

Crystallographic techniques, particularly X-ray diffraction, provide definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids lbl.govmpg.de. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related methyl carbamate derivatives provides significant insight into the expected structural features nih.govepa.govresearchgate.net.

Studies on compounds like methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate reveal key details of the carbamate group's geometry nih.gov.

Planarity: The carbamate moiety (N-C(=O)O) exhibits resonance, resulting in a partially planar structure nih.gov.

Bond Lengths: The C-N bond has partial double-bond character and is shorter than a typical C-N single bond. For example, in one derivative, the C-N bond length was found to be 1.333 Å nih.gov.

Hydrogen Bonding: In carbamates with an N-H group, intermolecular hydrogen bonds are a dominant feature in the crystal packing. The N-H group acts as a hydrogen-bond donor, and the carbonyl oxygen acts as an acceptor, often leading to the formation of chains or networks in the crystal lattice nih.govresearchgate.net.

Neutron Diffraction for Precise Atomic Positioning

Neutron diffraction is a powerful analytical technique for determining the complete atomic structure of a crystalline material. tainstruments.com Unlike X-ray diffraction, which interacts with the electron cloud of an atom, neutrons interact with the nucleus. tainstruments.com This fundamental difference provides several advantages, particularly for organic molecules like this compound. The scattering of X-rays is dependent on the atomic number, making it difficult to accurately locate light atoms, especially hydrogen. tainstruments.com In contrast, neutron scattering lengths are not dependent on the atomic number and are a property of the specific nucleus. mdpi.com

The nuclei of hydrogen (¹H) and its isotope deuterium (B1214612) (²H) are strong scatterers of neutrons, making neutron diffraction exceptionally sensitive to their positions within a crystal lattice. nih.gov Given that this compound (C₄H₉NO₃) contains nine hydrogen atoms distributed across three methyl groups, precisely determining their locations and orientations is crucial for a complete understanding of its molecular conformation, hydrogen bonding interactions, and crystal packing. Neutron diffraction can provide this information with high precision, which is often unachievable with X-ray diffraction alone. nih.gov

The technique involves directing a beam of neutrons onto a single crystal of the substance. The neutrons are scattered by the atomic nuclei, creating a diffraction pattern. nih.gov By analyzing the positions and intensities of the diffraction spots, researchers can construct a three-dimensional map of the nuclear density within the unit cell, revealing the precise coordinates of each atom, including hydrogens. rsc.org This capability is vital for accurately defining the geometry of the N-O and O-C bonds and the torsional angles associated with the methoxy and methyl groups attached to the nitrogen atom.

Thermal Analysis in Carbamate Research

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. nih.gov For carbamate research, these methods are indispensable for evaluating thermal stability, decomposition pathways, and reaction kinetics. nih.govresearchgate.net The thermal degradation of carbamates is a significant area of study, as these compounds can decompose into various products, including isocyanates, amines, and alcohols, depending on their structure and the conditions applied. researchgate.net Techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide critical data on these transformations. nih.govnih.gov

Thermogravimetry (TG)

Thermogravimetry (TG), also known as Thermogravimetric Analysis (TGA), measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. mdpi.com This technique is highly effective for determining the thermal stability and decomposition profile of compounds like this compound. mdpi.com A TG experiment generates a thermogram, which plots the percent mass of the sample remaining versus temperature.

For this compound, a TG analysis would reveal the temperature ranges over which the compound degrades and the mass of volatile products released at each stage. Research on structurally similar compounds, such as 1-(N-methoxycarbamoyl) benzotriazole (B28993), indicates that thermal decomposition can occur in distinct steps. researchgate.net The decomposition of this compound would likely involve the fragmentation of the carbamate linkage. One plausible pathway is the cleavage of the molecule to produce volatile fragments. The analysis of N-carbamoyl benzotriazole derivatives has shown that their decomposition products can include species like methoxyisocyanate. researchgate.net A TG analysis of this compound would quantify the mass loss associated with the release of such gaseous products.

Below is an illustrative table representing potential findings from a TG analysis of this compound conducted under an inert nitrogen atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Probable Volatile Products |

| 150 - 250 | ~51% | Initial decomposition | Methoxyisocyanate (CH₃NCO), Methanol (CH₃OH) |

| 250 - 400 | ~49% | Further fragmentation of intermediates | Carbon dioxide (CO₂), Amines, other small molecules |

Note: This data is illustrative and represents a plausible decomposition profile based on the behavior of similar carbamate compounds.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.comnih.gov DSC is used to study thermal transitions such as melting, crystallization, and decomposition, providing both qualitative and quantitative information about the thermal stability of a material. tainstruments.com

A DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents a process that absorbs heat, such as melting, while an exothermic peak represents a heat-releasing process, such as decomposition or crystallization. nih.gov For this compound, a DSC analysis would first identify its melting point, characterized by a sharp endothermic peak. nih.gov

Following melting, as the temperature increases, the DSC curve would show exothermic peaks corresponding to the thermal decomposition of the compound. The onset temperature of the first exothermic peak is often taken as a measure of the compound's thermal stability. The area under these exothermic peaks is proportional to the enthalpy of decomposition (ΔH), providing quantitative data on the energy released during the process. nih.gov Studies on related N-carbamoyl derivatives have shown distinct endothermic melting events followed by multi-step exothermic decomposition processes. researchgate.net For instance, 1-(N-methoxycarbamoyl) benzotriazole exhibits a sharp endothermic peak corresponding to melting, followed by a two-step exothermic process related to its decomposition. researchgate.net A similar pattern would be expected for this compound.

The following table provides representative data that could be obtained from a DSC analysis of this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | 85.2 | 88.5 | 120 | Melting |

| Exotherm 1 | 165.8 | 190.1 | -450 | Initial Decomposition |

| Exotherm 2 | 260.4 | 285.7 | -310 | Secondary Decomposition |

Note: This data is illustrative. Negative enthalpy values indicate an exothermic process.

Future Directions and Emerging Research Avenues for Methyl Methoxycarbamate

Advancements in Sustainable and Environmentally Benign Synthesis of Carbamates

Traditional carbamate (B1207046) synthesis often involves hazardous reagents such as phosgene (B1210022) and isocyanates. nih.govnih.gov Consequently, a primary focus of future research is the development of sustainable and environmentally benign synthetic routes. A major advancement in this area is the utilization of carbon dioxide (CO2) as a C1 building block. nih.govacs.org CO2 is an attractive alternative as it is a renewable, non-toxic, non-corrosive, and non-flammable resource. nih.gov

Recent methodologies are moving towards halogen-free synthesis and avoiding toxic reagents altogether. nih.govrsc.orgrsc.org Key research directions include:

CO2 as a Feedstock : Significant efforts are being made to use CO2 directly with amines and alcohols or their derivatives. nih.gov Strategies include three-component coupling reactions of amines, CO2, and alkyl halides, which can be accelerated by strong, non-nucleophilic bases or conducted in greener solvent systems like deep eutectic solvents (DESs). nih.govacs.orgorganic-chemistry.org

Continuous Flow Synthesis : Continuous-flow processes for carbamate synthesis from CO2 are being developed. nih.govacs.org These methods can significantly reduce reaction times, allow for precise control of gaseous reagents, and often eliminate the need for purification steps like column chromatography, making the process more environmentally friendly and efficient. acs.org One such approach achieves good to excellent yields in as little as 50 minutes under mild, catalyst-free conditions. nih.gov

Alternative Carbonyl Sources : Research into eco-friendly carbonyl sources like urea, activated by catalysts such as indium triflate, presents another sustainable pathway for producing primary carbamates from various alcohols. organic-chemistry.org

Elimination of Metal Catalysts : A novel method transforms Boc-protected amines into carbamates using only a single base (tert-butoxide lithium), completely avoiding the need for hazardous reagents and metal catalysts and aligning with the principles of sustainable chemistry. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methods for Carbamates

| Feature | Traditional Methods (e.g., Phosgene Route) | Emerging Sustainable Methods |

|---|---|---|

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Urea |

| Safety Profile | Highly toxic and hazardous reagents | Non-toxic, non-flammable reagents |

| Byproducts | Stoichiometric amounts of HCl, other waste | Water, regenerable reagents |

| Process Type | Typically batch reactions | Continuous-flow, solid-phase synthesis |

| Catalysis | Often requires harsh conditions | Metal-free systems, recyclable catalysts |

| Environmental Impact | High | Low, aligns with green chemistry principles |

Development of Novel and Highly Selective Catalytic Systems

Catalysis is central to improving the efficiency and selectivity of carbamate synthesis. Future research will focus on creating novel catalysts that are not only highly active but also reusable, cost-effective, and environmentally benign.

Promising areas of catalyst development include:

Heterogeneous Catalysts : Polymer-bound zinc complexes and graphene oxide-based zinc composites are being explored as effective, recyclable heterogeneous catalysts that can function under mild conditions, such as low pressure and temperature. nih.gov Palladium on carbon (Pd/C) catalysts, particularly when used in gas-solid phase reactions, have shown significantly higher rates for carbamate synthesis compared to traditional slurry-phase processes. epa.gov This is attributed to better reactant-catalyst contact and the absence of solubility limitations. epa.gov

Metal-Based Homogeneous Catalysts : Various metal catalysts, including those based on nickel, palladium, indium, and zirconium, have been developed to promote carbamate formation. nih.gov For instance, Ni-based systems with nitrogen-based bidentate ligands have shown high efficiency in forming urethanes from CO2, amines, and alcohols. nih.gov Indium-mediated reactions are also gaining attention due to indium's high reactivity and low toxicity. nih.gov

Organocatalysis : The use of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) to activate CO2 and amines for carbamate formation represents a significant metal-free catalytic approach. rsc.org Bifunctional organocatalysts are also being designed to facilitate reactions like the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. epa.gov

Table 2: Examples of Novel Catalytic Systems for Carbamate Synthesis

| Catalyst System | Reactants | Key Advantages |

|---|---|---|

| NaI-Pd/C | Aniline (B41778), Methanol (B129727), CO, O2 | High reaction rates in gas-solid phase, ease of catalyst recovery. epa.gov |

| Polymer-bound Zn(II) complex | Amines, CO2 | Recyclable, heterogeneous, functions under benign conditions. nih.gov |

| Nickel with bidentate ligands | Amines, Alcohols, CO2 | High yields, improved catalytic activity. nih.gov |

| Indium (catalytic amount) | Amines, Alkyl chloroformate | Simple, efficient, selective, nontoxic. nih.gov |

| DBU/TMG (Organocatalyst) | Amines, CO2 | Metal-free, activates CO2 under mild conditions. rsc.org |

Integration of Advanced Computational Techniques for Predictive Modeling

Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of carbamates. Future research will increasingly rely on these techniques to accelerate the design and discovery of new molecules and reaction pathways.

Key applications of computational modeling include:

Mechanism Elucidation : Ab initio calculations and Density Functional Theory (DFT) are used to study reaction mechanisms in detail. epa.govresearchgate.netresearchgate.net For example, computational studies on the formation of carbamates from CO2 and amines have suggested that a single-step, termolecular mechanism is more likely than a two-step process involving a stable zwitterion intermediate. epa.govresearchgate.net These insights are crucial for optimizing reaction conditions.

Predictive Modeling of Properties : Computational models can predict the physicochemical properties and biological activity of new carbamate derivatives before they are synthesized. mdpi.com Techniques like molecular dynamics (MD) simulations and relative binding free energy (RBFE) calculations can assess the stability and binding affinity of carbamate-based ligands with biological targets, such as enzymes or receptors. nih.gov

Conformational Analysis : Understanding the three-dimensional structure of carbamates is vital as it influences their properties and function. acs.org Computational methods are used to generate and validate the conformational landscapes of carbamate monomers, which is foundational for designing sequence-defined polymers with specific functions. acs.org

Spectra Simulation : DFT can be employed to simulate various spectra (e.g., NMR, IR), which helps in validating the accuracy of computationally generated molecular structures against experimental data. acs.org

Exploration of New Derivative Classes and Their Multifunctional Chemical Utility

The carbamate moiety is a versatile scaffold that can be incorporated into a wide range of molecular architectures to create derivatives with novel and multifunctional properties. nih.govacs.org Its stability and ability to participate in hydrogen bonding make it a key structural motif in medicinal chemistry and materials science. nih.govnih.gov

Emerging research is focused on designing carbamate derivatives for specific, advanced applications:

Multifunctional Therapeutic Agents : There is a growing trend in designing single molecules that can act on multiple biological targets to treat complex diseases like Alzheimer's. nih.gov For example, novel quinoline-O-carbamate derivatives have been developed that exhibit both cholinesterase inhibition and anti-inflammatory properties. nih.gov Similarly, flavonoid-carbamate hybrids are being explored as multi-target enzyme inhibitors. nih.gov

Prodrug Design : The carbamate linkage is widely used in prodrug design to improve the stability, bioavailability, and pharmacokinetic properties of parent drug molecules. nih.govnih.gov Future work will continue to leverage this feature to optimize drug delivery and efficacy.

Advanced Materials : Carbamate derivatives are integral to the polymer industry. acs.org Research into cellulose (B213188) carbamates, for instance, is opening up applications in chiral separation for chromatography, biodegradable food packaging, and antimicrobial materials for wound treatment. rsc.org

Interdisciplinary Research on Carbamate-Based Systems for Novel Applications

The versatility of the carbamate group ensures its relevance across multiple scientific disciplines. researchgate.net Future breakthroughs are expected at the intersection of chemistry, biology, materials science, and medicine.

Key interdisciplinary research avenues include:

Drug Discovery and Medicinal Chemistry : Carbamates are fundamental building blocks in modern drug discovery, serving as stable isosteres for amide bonds in peptidomimetics and as key components in drugs targeting a wide array of diseases. nih.govacs.orgnih.govresearchgate.net Interdisciplinary collaborations will be essential to design the next generation of carbamate-based therapeutics.

Materials Science : The use of carbamates in polymers, paints, and specialty materials continues to expand. nih.govresearchgate.net Research combining organic synthesis with materials engineering is focused on creating smart materials, sustainable polymers, and functional coatings based on carbamate chemistry.

Agrochemicals : Carbamate derivatives have long been used in agriculture as pesticides and herbicides. acs.org Future interdisciplinary research will aim to develop more selective and biodegradable agrochemicals to enhance crop productivity while minimizing environmental impact.

Biocatalysis : The use of enzymes (biocatalysts) for the synthesis of carbamates in aqueous media is an emerging green chemistry approach. researchgate.net This research combines enzymology and organic chemistry to develop highly selective and sustainable manufacturing processes.

Q & A

Basic: What are the established synthetic pathways for methyl methoxycarbamate, and how can purity be optimized during synthesis?

This compound can be synthesized via carbamate-forming reactions, such as the coupling of methoxyamine with methyl chloroformate under controlled alkaline conditions. Purity optimization requires inert atmospheres (e.g., nitrogen) to prevent hydrolysis and side reactions. Post-synthesis purification methods include recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane) . Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm structural integrity and purity ≥95% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H NMR : Peaks for methoxy (δ ~3.3–3.5 ppm) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹, if present).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₃H₇NO₃ (theoretical m/z 105.04). Data interpretation must account for solvent artifacts and isotopic patterns .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in catalytic systems?

In rhodium-catalyzed C–H olefination, electron-donating groups (e.g., para-methoxy) on the phenyl ring enhance reaction yields (e.g., 90% yield) and enantioselectivity (e.g., 90.5:9.5 e.r.) by stabilizing transition states. Steric hindrance from ortho-substituents, however, reduces catalytic efficiency. DFT calculations and Hammett plots are recommended to quantify substituent effects .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound derivatives in biological systems?

SAR studies require systematic derivatization (e.g., varying alkyl/aryl groups on the carbamate) followed by bioassays. For fungicidal activity (e.g., pyraclostrobin analogs), in vitro antifungal screens (e.g., against Fusarium spp.) paired with molecular docking to target enzymes (e.g., cytochrome bc₁ complex) are critical. Dose-response curves (IC₅₀ values) and CoMFA analysis help map pharmacophoric features .

Experimental Design: How can researchers control for confounding variables in studies involving this compound’s stability under varying pH conditions?

Design a factorial experiment with pH (4–10), temperature (25–60°C), and ionic strength as independent variables. Use HPLC to quantify degradation products (e.g., methoxyamine). Include buffer controls (e.g., phosphate vs. acetate) and triplicate runs. Statistical models (ANOVA) identify significant factors, while Arrhenius plots determine activation energy for hydrolysis .

Data Contradictions: How should conflicting data on this compound’s toxicity be resolved?

Contradictions in LD₅₀ values may arise from assay variations (e.g., in vitro vs. in vivo). Conduct a systematic review using PRISMA guidelines: aggregate data from OECD-compliant studies, assess risk of bias (e.g., SYRCLE tool), and perform meta-regression to identify moderators (e.g., exposure duration). In vitro hepatotoxicity assays (HepG2 cells) with ROS measurement can clarify mechanisms .

Toxicology: What in vitro models are suitable for assessing this compound’s neurotoxic potential?